molecular formula C13H18BrNZn B14886642 3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide

3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14886642
M. Wt: 333.6 g/mol
InChI Key: RPRVKOGVPOYJKL-UHFFFAOYSA-M
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Description

3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(2-Methyl-1-piperidino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3-[(2-Methyl-1-piperidino)methyl]phenyl bromide+Zn3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide\text{3-[(2-Methyl-1-piperidino)methyl]phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-[(2-Methyl-1-piperidino)methyl]phenyl bromide+Zn→3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the zinc atom.

Common Reagents and Conditions

    Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.

    Aryl Halides: Commonly used as coupling partners in cross-coupling reactions.

    Inert Atmosphere: To prevent oxidation and degradation of the organozinc compound.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is harnessed in cross-coupling reactions, where the compound transfers its organic group to a palladium catalyst, facilitating the coupling process.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide
  • 3-[(1-Piperidinylmethyl)phenyl]magnesium bromide

Uniqueness

3-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable carbon-zinc bonds and participate in efficient cross-coupling reactions makes it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h2-3,8-9,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RPRVKOGVPOYJKL-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCN1CC2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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